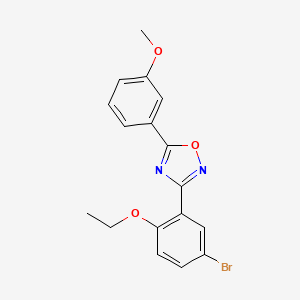![molecular formula C17H19BrO3 B5130390 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that has been widely used in scientific research. It is a member of the class of compounds known as beta blockers, which are commonly used to treat hypertension, angina, and other cardiovascular diseases. In
Mechanism of Action
The mechanism of action of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves its binding to the beta-1 adrenergic receptor subtype. This binding blocks the action of the endogenous ligands, epinephrine and norepinephrine, which normally activate the receptor and increase heart rate and contractility. By blocking this receptor subtype, 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene reduces heart rate and contractility, leading to its use as a beta blocker.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene are primarily related to its ability to block the beta-1 adrenergic receptor subtype. This leads to a reduction in heart rate and contractility, as well as a decrease in the release of renin from the kidneys. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects, which may be related to its ability to block the beta-1 adrenergic receptor subtype.
Advantages and Limitations for Lab Experiments
The advantages of using 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its selectivity for the beta-1 adrenergic receptor subtype, which allows for the specific study of this receptor subtype in cardiovascular physiology and pharmacology. In addition, it has a relatively long half-life, which allows for sustained effects and reduces the need for frequent dosing.
The limitations of using 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its potential for off-target effects, as it may also block other adrenergic receptor subtypes at higher concentrations. In addition, its use may be limited by its solubility and stability, which may require the use of specialized solvents and storage conditions.
Future Directions
There are several future directions for research involving 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene. These include further studies of its anti-inflammatory and anti-oxidant effects, as well as its potential use in the treatment of other diseases such as asthma and chronic obstructive pulmonary disease. In addition, there is a need for the development of more selective beta-1 adrenergic receptor blockers, which may have fewer off-target effects and greater therapeutic potential.
Synthesis Methods
The synthesis of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves the reaction of 3-(3-ethoxyphenoxy)propylamine with 1-bromo-2-nitrobenzene in the presence of a reducing agent such as iron powder or stannous chloride. The resulting nitro compound is then reduced to the corresponding amine using sodium dithionite, followed by reaction with 4-bromophenol in the presence of a base such as potassium carbonate to yield the final product.
Scientific Research Applications
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene has been used extensively in scientific research as a tool to study the beta-adrenergic receptor system. It has been shown to selectively block the beta-1 adrenergic receptor subtype, which is primarily responsible for regulating heart rate and contractility. This has led to its use in studies of cardiovascular physiology and pharmacology.
properties
IUPAC Name |
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)18/h3-5,7-10,13H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASSYVAJPPRMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetraethyl 5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5130315.png)
![2-methoxy-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5130323.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide](/img/structure/B5130346.png)
![benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5130354.png)
![7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5130357.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
![3,4,5,6-tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)



![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B5130387.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5130399.png)

![1-methyl-1-[3-(1-piperidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B5130406.png)